Silane, (2-phenylethylidene)bis-
Overview
Description
Silane, (2-phenylethylidene)bis- is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of the broader class of silanes, which are silicon-based compounds with various applications in materials science, chemistry, and industry. Silanes are known for their ability to form strong bonds with both organic and inorganic materials, making them valuable in a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2-phenylethylidene)bis- typically involves the reaction of silicon-based precursors with organic compounds. One common method involves the reaction of trichlorosilane with an alkene, followed by alcoholysis or a reaction with alcohol to produce the desired silane compound . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of Silane, (2-phenylethylidene)bis- can be scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures that the compound is produced at a high scale with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Silane, (2-phenylethylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
Scientific Research Applications
Silane, (2-phenylethylidene)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: The compound is used in the modification of surfaces for biosensors and other biomedical devices.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Mechanism of Action
The mechanism by which Silane, (2-phenylethylidene)bis- exerts its effects involves the formation of strong covalent bonds between the silicon atoms and organic or inorganic substrates. This bonding is facilitated by the presence of reactive groups on the silicon atoms, which can interact with various functional groups on the substrates. The formation of interpenetrating networks (IPNs) at the silane/polymer interface enhances the adhesion and stability of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Silane, (2-phenylethylidene)bis- include other organosilanes such as:
- Phenylsilane
- Diphenylsilane
- Triphenylsilane
- Trichlorosilane
Uniqueness
What sets Silane, (2-phenylethylidene)bis- apart from these similar compounds is its specific structure, which allows for unique interactions with both organic and inorganic materials. This makes it particularly valuable in applications requiring strong adhesion and stability, such as in advanced coatings and composites .
Properties
InChI |
InChI=1S/C8H8Si2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGOUYWWBCKCSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC([Si])[Si] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40850182 | |
Record name | (2-Phenylethane-1,1-diyl)bis(silane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40850182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5675-85-4 | |
Record name | (2-Phenylethane-1,1-diyl)bis(silane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40850182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.